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molecular formula C26H38F2N2OSn B8485923 1-Cyclobutyl-6-(difluoromethoxy)-2-(tributylstannyl)-1H-indole-3-carbonitrile

1-Cyclobutyl-6-(difluoromethoxy)-2-(tributylstannyl)-1H-indole-3-carbonitrile

Cat. No. B8485923
M. Wt: 551.3 g/mol
InChI Key: CTHJMEGAMWPMNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08735414B2

Procedure details

To 1-cyclobutyl-6-difluoromethoxy-1H-indole-3-carbonitrile (830 mg, 3.17 mmol) in THF (10 mL) was added tributyltin iodide (1.13 mL, 4.04 mmol) and the solution cooled to −78° C. A solution of LDA (1.5M in cyclohexane, 3.4 mL, 5.1 mmol) was added dropwise. After complete addition the bath was removed and the mixture stirred at room temperature for 1 hour. THF was then removed under vacuum and the residue filtered through silica gel using CH2Cl2 as an eluant and the mixture concentrated. The residue was purified by flash chromatography using 30-50% CH2Cl2/hexanes to provide 1-cyclobutyl-6-difluoromethoxy-2-tributylstannanyl-1H-indole-3-carbonitrile as a clear, colorless oil (1.23 g, 70%).
Quantity
830 mg
Type
reactant
Reaction Step One
Quantity
1.13 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
3.4 mL
Type
reactant
Reaction Step Two
Name
Yield
70%

Identifiers

REACTION_CXSMILES
[CH:1]1([N:5]2[C:13]3[C:8](=[CH:9][CH:10]=[C:11]([O:14][CH:15]([F:17])[F:16])[CH:12]=3)[C:7]([C:18]#[N:19])=[CH:6]2)[CH2:4][CH2:3][CH2:2]1.[CH2:20]([Sn:24](I)([CH2:29][CH2:30][CH2:31][CH3:32])[CH2:25][CH2:26][CH2:27][CH3:28])[CH2:21][CH2:22][CH3:23].[Li+].CC([N-]C(C)C)C>C1COCC1>[CH:1]1([N:5]2[C:13]3[C:8](=[CH:9][CH:10]=[C:11]([O:14][CH:15]([F:16])[F:17])[CH:12]=3)[C:7]([C:18]#[N:19])=[C:6]2[Sn:24]([CH2:25][CH2:26][CH2:27][CH3:28])([CH2:29][CH2:30][CH2:31][CH3:32])[CH2:20][CH2:21][CH2:22][CH3:23])[CH2:2][CH2:3][CH2:4]1 |f:2.3|

Inputs

Step One
Name
Quantity
830 mg
Type
reactant
Smiles
C1(CCC1)N1C=C(C2=CC=C(C=C12)OC(F)F)C#N
Name
Quantity
1.13 mL
Type
reactant
Smiles
C(CCC)[Sn](CCCC)(CCCC)I
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
3.4 mL
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the mixture stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After complete addition the bath
CUSTOM
Type
CUSTOM
Details
was removed
CUSTOM
Type
CUSTOM
Details
THF was then removed under vacuum
FILTRATION
Type
FILTRATION
Details
the residue filtered through silica gel
CONCENTRATION
Type
CONCENTRATION
Details
the mixture concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(CCC1)N1C(=C(C2=CC=C(C=C12)OC(F)F)C#N)[Sn](CCCC)(CCCC)CCCC
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.23 g
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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